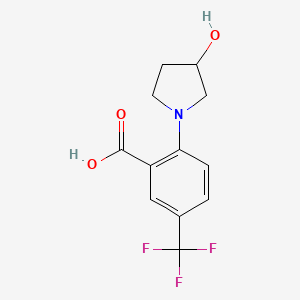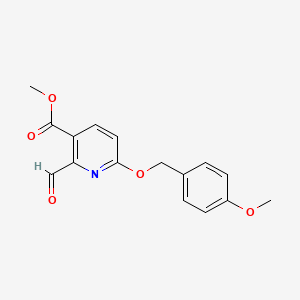
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is an organic compound that features a pyrrolidine ring substituted with a hydroxyl group and a benzoic acid moiety substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the benzoic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxypyrrolidin-1-YL)-4-(trifluoromethyl)benzoic acid
- 2-(3-Hydroxypyrrolidin-1-YL)-5-(difluoromethyl)benzoic acid
- 2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl group on the benzoic acid moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the pyrrolidine ring also adds to its distinct properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H12F3NO3 |
|---|---|
分子量 |
275.22 g/mol |
IUPAC名 |
2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19) |
InChIキー |
HXTPMLRTFCOZDX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)











